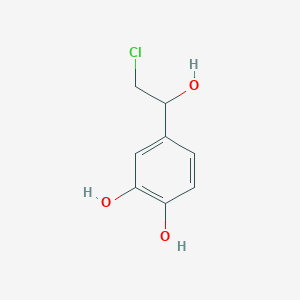

4-(2-Chloro-1-hydroxyethyl)-1,2-benzenediol

Description

Contextual Background of Substituted Catechol Derivatives

Substituted catechol derivatives are a class of organic compounds characterized by a benzene (B151609) ring with two adjacent hydroxyl (-OH) groups, known as a catechol moiety, and additional substituent groups attached to other positions on the ring. The catechol framework is a crucial pharmacophore found in many naturally occurring and synthetic compounds with a wide range of biological effects. These effects include, but are not limited to, anti-cancer, anti-inflammatory, antioxidant, anti-diabetic, antimicrobial, antiviral, and antifungal properties.

Nomenclature and Structural Framework of 4-(2-Chloro-1-hydroxyethyl)-1,2-benzenediol

The systematic naming of organic compounds follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). For substituted benzene derivatives, the nomenclature involves identifying the parent benzene ring and the attached substituent groups, assigning locants (numbers) to indicate their positions, and arranging the substituent names alphabetically.

In the case of this compound, the parent structure is 1,2-benzenediol, which is the IUPAC name for catechol. The substituent at the 4-position of this catechol ring is a 2-chloro-1-hydroxyethyl group. The numbering of the substituent chain starts from the carbon attached to the benzene ring.

Synonyms for this compound include:

Norepinephrine (B1679862) Impurity 35.

Noradrenaline Impurity 13.

2-Desamino 2-Chloro Norepinephrine.

The structural framework of this molecule consists of the planar benzene ring with the two hydroxyl groups at positions 1 and 2. The 4-position is substituted with a flexible ethyl chain containing a hydroxyl group at the first carbon (benzylic position) and a chlorine atom at the second carbon. The presence of a chiral center at the first carbon of the ethyl substituent means that this compound can exist as enantiomers.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₈H₉ClO₃ |

| Molecular Weight | 188.61 g/mol |

| CAS Number | 5530-29-0 |

Overview of Research Significance and Academic Relevance Pertaining to this compound

The primary research significance of this compound lies in its role as a process-related impurity and degradation product of the neurotransmitter and pharmaceutical agent, norepinephrine (also known as noradrenaline). nih.gov The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy. Regulatory agencies require the identification, quantification, and toxicological assessment of impurities above certain thresholds.

Consequently, much of the research involving this compound is focused on the development and validation of analytical methods, particularly stability-indicating high-performance liquid chromatography (HPLC) methods, for the separation and quantification of norepinephrine from its impurities. nih.gov These methods are essential for quality control during the manufacturing process and for assessing the stability of norepinephrine formulations under various storage conditions.

The study of norepinephrine impurities, including this compound, is also relevant for understanding the degradation pathways of catecholamines. The oxidation of the catechol moiety is a primary route of degradation for injectable solutions of norepinephrine and epinephrine. nih.gov Research in this area aims to identify the degradation products formed under different stress conditions (e.g., acidic, basic, oxidative) and to evaluate their potential toxicity. In silico (computational) toxicology studies are often employed to predict the potential for adverse effects, such as hepatotoxicity and mutagenicity, of these impurities. nih.gov

While the compound is primarily studied as an impurity, its availability as a reference standard is crucial for the accurate validation of analytical methods and for conducting toxicological assessments. synzeal.com Its well-characterized presence as a norepinephrine-related compound underscores its importance in the pharmaceutical sciences for ensuring the quality and safety of a widely used medication.

Scope and Objectives of the Comprehensive Research Outline

The scope of this article is to provide a detailed and scientifically accurate overview of the chemical compound this compound, based on publicly available scientific literature and chemical databases. The primary objectives are:

To contextualize the compound within the broader class of substituted catechol derivatives and highlight their significance.

To elucidate the systematic nomenclature and describe the structural features of this compound.

To summarize the known research significance and academic relevance of the compound, with a particular focus on its role as a pharmaceutical impurity.

To present available data on its chemical and physical properties in a clear and organized format.

This article strictly adheres to the outlined sections and focuses solely on the chemical and biological research aspects of the compound, excluding any information on dosage, administration, or specific adverse effects in humans or animals.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloro-1-hydroxyethyl)benzene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,10-12H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIUYWULJRSPGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CCl)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Preparation Methodologies for 4 2 Chloro 1 Hydroxyethyl 1,2 Benzenediol

Established Synthetic Routes and Mechanistic Considerations

The primary synthetic approaches for 4-(2-Chloro-1-hydroxyethyl)-1,2-benzenediol hinge on the functionalization of a catechol precursor. These methods are designed to control the position of substitution on the aromatic ring and to construct the chloro-hydroxyethyl moiety with efficiency.

Precursor Selection and Starting Material Chemistry for Catechol Functionalization

The foundational precursor for the synthesis is 1,2-benzenediol , commonly known as catechol . Catechol is an activated aromatic ring due to the presence of two electron-donating hydroxyl (-OH) groups. These groups increase the nucleophilicity of the benzene (B151609) ring, making it susceptible to electrophilic aromatic substitution. youtube.com The hydroxyl groups are ortho, para-directing, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. youtube.comperlego.com In the case of catechol, the 3, 4, 5, and 6 positions are all activated. However, substitution at the 4-position is often favored, providing a basis for the regioselective synthesis of the target compound. nih.gov

Alternative precursors could include catechol derivatives where the hydroxyl groups are temporarily protected to prevent side reactions and enhance selectivity. However, for many established routes, unprotected catechol is used directly.

Introduction of the 2-Chloro-1-hydroxyethyl Moiety

Two principal strategies have been described for installing the 2-chloro-1-hydroxyethyl group onto the catechol ring:

Route A: Friedel-Crafts Acylation followed by Reduction

A classic approach involves the Friedel-Crafts acylation of catechol with 2-chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). rsc.orgorganic-chemistry.org This reaction introduces the 2-chloroacetyl group (-COCH₂Cl) onto the ring, primarily at the 4-position, to form 2-chloro-1-(3,4-dihydroxyphenyl)ethan-1-one. The resulting α-chloroketone is then selectively reduced to yield the final chlorohydrin product. The reduction of the ketone to a secondary alcohol can be achieved using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). This two-step process is a reliable method for constructing the desired side chain.

Route B: Ring-Opening of an Epoxide

An alternative and more direct method involves the reaction of catechol with epichlorohydrin (B41342) . This reaction leverages the high reactivity of the strained epoxide ring. The catechol ring acts as a nucleophile, attacking one of the carbon atoms of the epichlorohydrin. This is followed by a subsequent step where the epoxide ring is opened by a chloride source. This pathway can be catalyzed by either acids or bases. The regioselectivity of the epoxide ring-opening is a critical factor in this synthesis. tandfonline.comresearchgate.net

Role of Specific Catalytic Systems and Optimized Reaction Conditions

The choice of catalyst and reaction conditions is paramount for achieving high yield and purity.

For the Friedel-Crafts acylation route , a stoichiometric amount of a strong Lewis acid like AlCl₃ is typically required. wikipedia.org The catalyst polarizes the acyl chloride, generating a highly electrophilic acylium ion that attacks the catechol ring. The reaction is often performed in an inert solvent at controlled temperatures to minimize side reactions.

In the epoxide ring-opening route , the conditions dictate the mechanism.

Acidic Conditions: Using a catalyst like hydrochloric acid (HCl) can protonate the epoxide oxygen, making the ring more susceptible to nucleophilic attack by the catechol.

Basic Conditions: A base can deprotonate the phenolic hydroxyl group of catechol, forming a more potent phenoxide nucleophile that attacks the epoxide.

The table below summarizes typical conditions for these established routes.

| Synthetic Route | Key Reagents | Catalyst | Typical Conditions |

| Friedel-Crafts Acylation | Catechol, 2-Chloroacetyl chloride | Aluminum chloride (AlCl₃) | Inert solvent, controlled temperature |

| Reduction of Ketone | 2-chloro-1-(3,4-dihydroxyphenyl)ethan-1-one | Sodium borohydride (NaBH₄) | Protic solvent (e.g., methanol, ethanol) |

| Epoxide Ring-Opening | Catechol, Epichlorohydrin | Acid (e.g., HCl) or Base | Controlled temperature |

Regioselectivity and Chemoselectivity in Synthesis

Controlling the position of the new substituent (regioselectivity) is a central challenge in the synthesis.

The two hydroxyl groups of catechol are activating and direct incoming electrophiles to the ortho and para positions. youtube.com In reactions like Friedel-Crafts acylation, substitution occurs preferentially at the para-position (C4) relative to the hydroxyl groups. This preference is generally attributed to reduced steric hindrance at the para position compared to the ortho positions (C3 and C6). nih.gov

Chemoselectivity involves discriminating between different reactive sites. In this synthesis, the primary challenge is achieving C-alkylation (on the carbon of the benzene ring) without significant O-alkylation (on the oxygen of the hydroxyl groups). The reaction conditions, particularly the choice of catalyst and solvent, are optimized to favor the desired C-alkylation pathway. For instance, in Friedel-Crafts acylation, the formation of a complex between the Lewis acid and the catechol hydroxyl groups can help direct the electrophile to the ring. wikipedia.org

Advanced and Emerging Synthetic Approaches

While established routes produce a racemic mixture of this compound, modern synthetic chemistry increasingly focuses on methods to produce single enantiomers, which is critical as the biological activity of chiral molecules often resides in only one enantiomeric form. nih.govsemanticscholar.org

Stereoselective Synthesis of Enantiomeric Forms of this compound

The development of a stereoselective synthesis for this compound is crucial for its application in contexts where chirality is important, such as in its role as a reference standard for chiral catecholamines like norepinephrine (B1679862). chemicalbook.comnih.gov While specific literature for the asymmetric synthesis of this exact compound is sparse, strategies can be adapted from the well-established asymmetric synthesis of related chiral adrenergic agonists and β-halohydrins. acs.orgresearchgate.net

Potential stereoselective strategies include:

Asymmetric Reduction of a Prochiral Ketone: This is one of the most common strategies. The precursor, 2-chloro-1-(3,4-dihydroxyphenyl)ethan-1-one, is a prochiral ketone. Its reduction using a chiral reducing agent or a standard reducing agent (like NaBH₄) in the presence of a chiral catalyst can produce the (R)- or (S)-enantiomer of the final product with high enantiomeric excess. Chiral catalysts often involve transition metals (like Ruthenium or Rhodium) complexed with chiral ligands. acs.org

Kinetic Resolution of the Racemic Mixture: This method involves reacting the racemic final compound with a chiral reagent or catalyst that reacts preferentially with one enantiomer, allowing the other to be isolated.

Asymmetric Ring-Opening of Epoxides: If starting from an achiral epoxide, a chiral catalyst can be used to achieve a stereoselective ring-opening. Alternatively, starting with a chiral, enantiomerically pure epoxide would lead to a stereospecific synthesis of the corresponding chlorohydrin. tandfonline.com

The table below outlines these potential advanced approaches.

| Strategy | Description | Key Components | Anticipated Outcome |

| Asymmetric Reduction | Reduction of the prochiral α-chloroketone using a chiral catalyst. | Chiral Ru or Rh catalyst, H₂ or transfer hydrogenation source. | Enantiomerically enriched (R)- or (S)-chlorohydrin. |

| Kinetic Resolution | Selective reaction of one enantiomer from the racemic mixture. | Chiral acylating agent, enzyme (e.g., lipase). | Separation of enantiomers. |

| Chiral Epoxide Route | Synthesis starting from an enantiomerically pure epoxide precursor. | (R)- or (S)-Epichlorohydrin. | Stereospecific formation of the corresponding enantiomer. |

These advanced methods offer pathways to access the individual enantiomers of this compound, which is essential for more detailed and specific scientific investigations.

Green Chemistry Principles Applied to Synthesis

The application of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact and enhance process safety and efficiency. In the context of synthesizing this compound, several green chemistry tenets can be applied.

Solvent-Free Reactions: One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of chlorohydrins from epoxides, which is a key step in producing the target molecule from epichlorohydrin, solvent-free conditions can be employed. For instance, the reaction can be carried out using a solid base and a phase transfer catalyst, which facilitates the reaction between the alcohol (catechol) and epichlorohydrin without the need for a solvent. This approach not only reduces solvent waste but can also simplify product purification.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com In the synthesis of this compound from 1,2-benzenediol and epichlorohydrin, the ideal reaction would incorporate all atoms from the starting materials into the final product. The cycloaddition reaction of epichlorohydrin with ketones, a related transformation, has been reported to be 100% atom economical. researchgate.net Maximizing atom economy involves choosing reaction pathways that minimize the formation of byproducts.

Electrochemical methods also present a green alternative for the synthesis of catechol derivatives. rsc.orgnih.gov These methods can often be performed in aqueous solutions under mild conditions, avoiding the use of hazardous reagents. nih.gov

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |

| Prevention of Waste | Optimizing reaction conditions to maximize yield and minimize byproduct formation. | Reduced waste treatment costs and environmental impact. |

| Atom Economy | Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. | Increased efficiency and reduced raw material consumption. primescholars.com |

| Use of Safer Solvents | Employing water or solvent-free conditions in reactions like the ring-opening of epichlorohydrin. organic-chemistry.org | Reduced toxicity and environmental pollution. |

| Catalysis | Utilizing catalytic reagents in place of stoichiometric ones to improve reaction efficiency and reduce waste. | Lower energy consumption and higher selectivity. |

Continuous Flow Synthesis and Scalable Production Methods

For the scalable and efficient production of pharmaceutical intermediates like this compound, continuous flow chemistry offers significant advantages over traditional batch processing. nih.govscielo.br Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency and higher yields. mdpi.com

The synthesis of chlorohydrins, a key intermediate class for the target compound, can be effectively performed in continuous flow reactors. This technology enables the safe handling of reactive intermediates and can significantly reduce reaction times. For industrial-scale production, continuous flow processes can be more easily automated and controlled, leading to enhanced safety and efficiency.

Key advantages of continuous flow synthesis include:

Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with highly exothermic or hazardous reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange and mixing, leading to better control over the reaction.

Scalability: Scaling up a continuous flow process is often more straightforward than scaling up a batch reaction, as it typically involves running the process for a longer duration or using multiple reactors in parallel. nih.gov

Purification and Isolation Techniques

The purification and isolation of this compound are critical steps to ensure the final product meets the required purity standards for its intended application, particularly as a pharmaceutical impurity or intermediate.

Chromatographic Separations

Chromatography is a powerful technique for the separation and purification of closely related compounds. For catechol derivatives, several chromatographic methods can be employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purification of pharmaceutical compounds. column-chromatography.com For the separation of catechol derivatives, reversed-phase HPLC with a suitable stationary phase (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective. The separation is based on the differential partitioning of the compound between the stationary and mobile phases.

Column Chromatography: For larger-scale purifications, column chromatography using silica (B1680970) gel or other suitable adsorbents is a common method. column-chromatography.com The choice of eluent is crucial for achieving good separation. A gradient elution, where the polarity of the solvent is gradually changed, can be effective in separating the desired product from impurities.

Boronate Affinity Chromatography: This specialized technique is particularly useful for the purification of catechols. Catechols form stable complexes with borate (B1201080) under weakly basic conditions, allowing for their selective retention on a boronate-functionalized stationary phase. The desired compound can then be eluted by changing the pH. nih.gov

| Chromatographic Technique | Stationary Phase Example | Mobile Phase/Eluent Example | Principle of Separation |

| HPLC | C18 silica gel | Water/Acetonitrile gradient | Differential partitioning based on polarity. column-chromatography.com |

| Column Chromatography | Silica gel | Hexane/Ethyl Acetate gradient | Adsorption chromatography based on polarity. column-chromatography.com |

| Boronate Affinity Chromatography | Boronic acid-functionalized resin | Buffer at varying pH | Reversible covalent bonding with the diol group. nih.gov |

Crystallization and Recrystallization Methods

Crystallization is a fundamental technique for the purification of solid organic compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of crystals of the pure compound while impurities remain in the solution.

The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For catechol derivatives, solvents such as water, ethanol, or mixtures of solvents can be effective. The crystal habit and aspect ratio of catechol crystals can be influenced by the solvent used, which can impact downstream processing. mdpi.com

Recrystallization, which involves repeating the crystallization process, can be used to further enhance the purity of the compound.

Quality Control and Purity Assessment of Synthetic Products

Ensuring the quality and purity of this compound is essential, especially in pharmaceutical applications where it may be present as an impurity. A combination of analytical techniques is typically used for quality control.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of pharmaceutical compounds. By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately determined. HPLC can also be used to quantify any known or unknown impurities. iosrjournals.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragments, which helps in confirming its identity. When coupled with HPLC (LC-MS), it is a powerful tool for identifying and characterizing impurities. chemass.si

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure of the compound. ¹H and ¹³C NMR are used to confirm the structure of the synthesized product and to identify any structural isomers or other impurities. iosrjournals.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, providing further confirmation of its identity.

The combination of these techniques allows for a comprehensive assessment of the purity and identity of the synthesized this compound, ensuring it meets the stringent requirements for its intended use.

| Analytical Technique | Information Provided | Application in Quality Control |

| HPLC | Purity, presence of impurities | Quantifying the purity of the final product and detecting trace impurities. iosrjournals.org |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Confirming the identity of the compound and identifying unknown impurities. chemass.si |

| NMR Spectroscopy | Detailed molecular structure | Verifying the chemical structure and identifying isomeric impurities. iosrjournals.org |

| IR Spectroscopy | Presence of functional groups | Confirming the identity of the compound. |

Chemical Reactivity and Transformation Pathways of 4 2 Chloro 1 Hydroxyethyl 1,2 Benzenediol

Oxidation Reactions of the Catechol Moieties

The 1,2-benzenediol (catechol) portion of the molecule is electron-rich and readily undergoes oxidation. This reactivity is central to the transformation pathways of the compound, leading to the formation of electrochemically active and colored species.

Formation of Quinone and Semiquinone Derivatives

The oxidation of the catechol moiety in 4-(2-Chloro-1-hydroxyethyl)-1,2-benzenediol proceeds via a well-established pathway for catecholic compounds, involving the sequential loss of two electrons and two protons to form the corresponding o-quinone. wikipedia.org This transformation occurs in two single-electron steps.

The initial step is a one-electron oxidation that generates a highly reactive, transient o-semiquinone radical intermediate. nih.govresearchgate.net This radical species can be detected using techniques like electron spin resonance (ESR) spectroscopy. nih.gov The formation of the semiquinone radical is a critical step, and its stability is influenced by factors such as pH and the presence of metal ions. nih.govnih.gov

Catechol → Semiquinone Radical → o-Quinone

The resulting o-quinone is a highly electrophilic species and can participate in further reactions, including polymerization or Michael-type additions with available nucleophiles. nih.gov

Influence of Oxidizing Agents (e.g., potassium permanganate (B83412), chromium trioxide)

Strong chemical oxidants can be employed to facilitate the oxidation of the catechol moiety. The choice of agent and reaction conditions determines the efficiency of the conversion and the potential for side reactions.

Potassium Permanganate (KMnO₄): As a powerful oxidizing agent, KMnO₄ is capable of readily oxidizing the catechol ring to the corresponding o-quinone. libretexts.orgorganic-chemistry.org In aqueous solutions, permanganate can effectively oxidize a range of phenolic compounds. researchgate.net However, due to its strong oxidizing power, careful control of stoichiometry and temperature is necessary to prevent over-oxidation, which can lead to the cleavage of the aromatic ring and the formation of carboxylic acids. libretexts.org

Chromium Trioxide (CrO₃): Chromium (VI) reagents, such as chromium trioxide, are also effective for the oxidation of phenols and alcohols. organic-chemistry.orgcommonorganicchemistry.comresearchgate.net When used for catechol oxidation, CrO₃, often in the form of Jones reagent (CrO₃ in sulfuric acid and acetone), would convert the diol to the dione (B5365651) (o-quinone). commonorganicchemistry.com Similar to permanganate, the reaction conditions must be managed to avoid degradation of the molecule, particularly cleavage of the side chain or the aromatic ring. organic-chemistry.org

The general reaction scheme for these strong oxidants is the direct two-electron oxidation to the quinone, often bypassing the isolation of the semiquinone intermediate.

Autoxidation and Stability Studies

The catechol moiety is susceptible to autoxidation, a spontaneous oxidation that occurs in the presence of molecular oxygen, particularly under neutral to alkaline pH conditions. acs.orgresearchgate.net This process is a key factor in the stability of this compound in solution.

The mechanism of autoxidation begins with the one-electron oxidation of the catechol by molecular oxygen, which generates a semiquinone radical and a superoxide (B77818) radical anion (O₂•⁻). nih.govnih.govresearchgate.net The superoxide radical is a potent oxidant and can further oxidize another catechol molecule, propagating a chain reaction. nih.gov This process also leads to the formation of other reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). nih.govacs.org The rate of autoxidation is significantly influenced by several factors.

| Factor | Influence on Autoxidation Rate | Underlying Mechanism | Reference |

|---|---|---|---|

| pH | Increases significantly under neutral to alkaline conditions (pH > 7). | Deprotonation of the phenolic hydroxyl groups makes the catecholate anion a much stronger reducing agent, facilitating the initial electron transfer to oxygen. | nih.govacs.orgresearchgate.netresearchgate.net |

| Oxygen Concentration | Increases with higher dissolved oxygen levels. | Molecular oxygen is the initial oxidizing agent in the autoxidation cascade. | nih.gov |

| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Catalyzes and accelerates the reaction. | Transition metal ions can act as catalysts by facilitating electron transfer between the catechol and oxygen. | nih.gov |

| Temperature | Increases with higher temperature. | Provides the necessary activation energy for the oxidation reactions, increasing the reaction kinetics. | nih.gov |

The autoxidation process is often visually apparent, as the formation of quinones and their subsequent polymerization products leads to the development of a dark brown or black coloration in solution. researchgate.net Due to this instability, solutions of this compound are best prepared under acidic conditions and protected from light and air to minimize degradation.

Reduction Reactions Involving the Chlorohydrin Group

The chlorohydrin group on the side chain, -CH(OH)CH₂Cl, offers a different site for chemical transformation, primarily through reduction. These reactions typically target the carbon-chlorine bond, leading to dehalogenation.

Reductive Dehalogenation to Hydroxyethyl (B10761427) Derivatives (e.g., using sodium borohydride (B1222165), lithium aluminum hydride)

Reductive dehalogenation involves the replacement of the chlorine atom with a hydrogen atom, converting the chlorohydrin moiety into a hydroxyethyl group. This transformation can be achieved using powerful hydride-donating reagents.

Lithium Aluminum Hydride (LiAlH₄): This is a very strong reducing agent capable of cleaving carbon-halogen bonds. organic-chemistry.orgwikipedia.org The reaction of LiAlH₄ with the primary alkyl chloride in this compound would proceed via an Sₙ2 mechanism, where a hydride ion (H⁻) displaces the chloride ion. stackexchange.com This results in the formation of 4-(2-hydroxyethyl)-1,2-benzenediol. Due to its high reactivity, LiAlH₄ must be used in anhydrous solvents like diethyl ether or tetrahydrofuran. wikipedia.org

Sodium Borohydride (NaBH₄): NaBH₄ is a much milder reducing agent than LiAlH₄ and does not typically reduce alkyl halides under standard conditions. bohrium.commasterorganicchemistry.com However, its reactivity can be enhanced in certain solvent systems or with the use of catalysts. mdpi.comresearchgate.net For a primary chloride like that in the target molecule, the reaction would be very slow or may not proceed at all without such modifications. Therefore, LiAlH₄ is the more effective reagent for this specific transformation.

Hydrogenation and Hydrogenolysis Pathways

Catalytic hydrogenation provides an alternative method for the reductive dehalogenation of the chlorohydrin group. This process, known as hydrogenolysis, involves the cleavage of a single bond (in this case, C-Cl) by the addition of hydrogen (H₂).

The reaction is carried out using gaseous hydrogen and a heterogeneous metal catalyst. acs.org Catalysts based on palladium (e.g., Pd on carbon, Pd/C) or nickel are commonly employed for the hydrogenolysis of carbon-halogen bonds. researchgate.netresearchgate.net In this pathway, the this compound is dissolved in a suitable solvent, the catalyst is added, and the mixture is exposed to a hydrogen atmosphere, often under pressure. The reaction mechanism involves the oxidative addition of the C-Cl bond to the metal surface, followed by reaction with adsorbed hydrogen to release HCl and the dehalogenated product, 4-(2-hydroxyethyl)-1,2-benzenediol. researchgate.net This method is often preferred for its selectivity, as it typically does not affect the aromatic ring or the hydroxyl groups under controlled conditions.

| Method | Reagent(s) | Typical Conditions | Primary Product | Key Features | Reference |

|---|---|---|---|---|---|

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF solvent | 4-(2-hydroxyethyl)-1,2-benzenediol | Highly reactive; not selective if other reducible groups (e.g., ketones, esters) are present. Requires anhydrous conditions. | organic-chemistry.orgstackexchange.com |

| Catalytic Hydrogenolysis | H₂ gas, Palladium catalyst (e.g., Pd/C) | Various solvents (e.g., ethanol, ethyl acetate), H₂ atmosphere (1 atm to high pressure) | 4-(2-hydroxyethyl)-1,2-benzenediol | Generally highly selective for C-Cl bond cleavage. Avoids use of reactive metal hydrides. Can be sensitive to catalyst poisoning. | acs.orgresearchgate.netresearchgate.net |

Nucleophilic Substitution Reactions at the Chloro Position

The carbon atom bearing the chlorine is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This is a key pathway for the functionalization of the molecule and the synthesis of various analogues.

The substitution of the chlorine atom with an amino group is a significant transformation, as it converts the chloro-compound into biologically relevant amino analogues. This reaction is central to the synthesis of catecholamines. For instance, the direct amination of this compound or its ketone precursor, 2-chloro-1-(3,4-dihydroxyphenyl)ethanone, is a key step in various synthetic routes to norepinephrine (B1679862). google.comgoogle.com In this reaction, ammonia (B1221849) or a protected amine acts as the nucleophile, displacing the chloride to form a primary amine.

The resulting compound, 4-(2-amino-1-hydroxyethyl)benzene-1,2-diol, is known as norepinephrine (or noradrenaline). sigmaaldrich.comnih.gov this compound is sometimes referred to as 2-Desamino-2-Chloro Norepinephrine, highlighting their close structural and synthetic relationship. chemicalbook.comchemicalbook.com This transformation underscores the importance of the chloro-compound as a direct precursor to a vital neurotransmitter.

Table 1: Comparison of this compound and its Aminated Analogue

| Feature | This compound | Norepinephrine |

|---|---|---|

| IUPAC Name | This compound | 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol nih.gov |

| Side Chain at C4 | -CH(OH)CH₂Cl | -CH(OH)CH₂NH₂ |

| Key Functional Group | Primary Alkyl Chloride | Primary Amine |

| Molecular Formula | C₈H₉ClO₃ | C₈H₁₁NO₃ nih.gov |

| Molecular Weight | 188.61 g/mol | 169.18 g/mol sigmaaldrich.com |

Following the principles of nucleophilic substitution, the chloro group can also be displaced by other nucleophiles, such as thiols and carbanions.

Thiolation: Reaction with a thiol (R-SH) or a thiolate salt (R-S⁻Na⁺) can introduce a sulfur-containing moiety onto the side chain. This reaction proceeds via an Sₙ2 mechanism to yield a thioether derivative.

Alkylation: Carbon-based nucleophiles, such as those derived from organometallic reagents or enolates, can be used to form a new carbon-carbon bond at this position, extending the side chain.

These reactions provide pathways to a wide array of derivatives with modified side chains, although they are less documented in the literature for this specific molecule compared to amination.

Table 2: General Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Class |

|---|---|---|---|

| Amine (R-NH₂) | Ammonia (NH₃) | Amino Analogue | |

| Thiolate (R-S⁻) | Sodium thiomethoxide (NaSCH₃) | Thioether |

Under basic conditions, this compound has the potential to undergo intramolecular cyclization. Deprotonation of the secondary hydroxyl group can generate an alkoxide, which can then act as an internal nucleophile. This nucleophile can attack the adjacent carbon bearing the chlorine atom, displacing the chloride and forming a three-membered epoxide ring. This reaction, known as the Williamson ether synthesis, would yield 2-(3,4-dihydroxyphenyl)oxirane. This transformation is essentially the reverse of a potential synthetic route for the parent compound which involves the reaction of catechol with epichlorohydrin (B41342).

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The 1,2-benzenediol (catechol) ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating and ortho-, para-directing nature of the two hydroxyl groups. The combined effect of these groups strongly directs incoming electrophiles to the positions ortho and para to them. The existing substituents occupy positions 1, 2, and 4. Therefore, the most likely positions for substitution are C5 and C6. The -CH(OH)CH₂Cl group at position 4 is generally considered a weakly deactivating group and an ortho-, para-director, but its influence is significantly outweighed by the powerful activating effect of the two hydroxyl groups. Common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur readily at the C5 and C6 positions.

Esterification and Etherification of Hydroxyl Groups

The molecule possesses three hydroxyl groups: two phenolic hydroxyls on the aromatic ring and one secondary aliphatic hydroxyl on the side chain. All three can potentially undergo esterification and etherification.

Esterification: Reaction with acyl chlorides or acid anhydrides can convert the hydroxyl groups to esters. The relative reactivity can vary, but typically all three hydroxyls can be acylated under appropriate conditions.

Etherification: The phenolic hydroxyls are acidic and can be converted to ethers, for example, using alkyl halides under basic conditions (Williamson ether synthesis). The aliphatic hydroxyl is less acidic but can also be etherified. Selective etherification can be challenging but may be achieved by using specific protecting group strategies or by exploiting the different reactivities of the phenolic versus aliphatic hydroxyls.

Chelation and Complexation Behavior with Metal Ions

The 1,2-benzenediol moiety is a classic bidentate chelating ligand. chemfaces.com The two adjacent hydroxyl groups can deprotonate to form a catecholate dianion, which binds strongly to a wide variety of metal ions. This binding forms a stable five-membered chelate ring. This property is characteristic of catechols and is expected to be fully retained in this compound. It can form stable complexes with numerous metal ions, including but not limited to iron(III), copper(II), aluminum(III), and titanium(IV). The formation of these complexes is often accompanied by a distinct color change.

Reaction Kinetics and Detailed Mechanistic Investigations

The chemical behavior of this compound is governed by the interplay of its three key functional groups: the catechol ring, the secondary benzylic alcohol, and the primary alkyl chloride. While specific kinetic and mechanistic studies on this particular molecule are not extensively documented in publicly available literature, a comprehensive understanding of its reactivity can be inferred from detailed investigations of analogous compounds. The following sections delineate the plausible reaction kinetics and mechanistic pathways based on established chemical principles and studies of substituted catechols, benzylic alcohols, and halohydrins.

The primary transformation pathways for this compound include the oxidation of the catechol moiety, oxidation of the secondary alcohol, and intramolecular cyclization of the chlorohydrin group.

Oxidation of the Catechol Ring

The 1,2-benzenediol (catechol) ring is susceptible to oxidation, typically proceeding through a semiquinone radical intermediate to form an o-quinone. The rate of this oxidation is highly dependent on the pH of the medium and the nature of the substituents on the aromatic ring.

Kinetic Data from Analogous Systems:

Studies on the oxidation of various substituted catechols have demonstrated a clear structure-activity relationship. Electron-donating groups tend to accelerate the rate of oxidation, while electron-withdrawing groups have the opposite effect. nih.gov The 4-(2-Chloro-1-hydroxyethyl) substituent is considered to be electron-withdrawing, which suggests that the oxidation of the title compound would be slower than that of unsubstituted catechol.

A linear Hammett correlation has been established for the pH-independent second-order rate constants for the oxidation of substituted catechols by oxygen, confirming that catechols with electron-withdrawing functionalities exhibit slower oxidation rates. nih.gov This relationship can be used to estimate the relative reactivity of this compound.

Table 1: Hammett Correlation Data for the Oxidation of Substituted Catechols

| Substituent | Hammett Constant (σ) | Relative Rate of Oxidation |

|---|---|---|

| -H | 0.00 | 1.00 |

| -CH₃ | -0.17 | > 1.00 |

| -OCH₃ | -0.27 | > 1.00 |

| -Cl | +0.23 | < 1.00 |

| -COOH | +0.45 | < 1.00 |

This table is illustrative and based on general principles of Hammett correlations in catechol oxidation. Actual values may vary based on experimental conditions.

Detailed Mechanistic Pathway:

The oxidation of the catechol ring can be initiated by various oxidants, including molecular oxygen, hydrogen peroxide, or metal ions. The generally accepted mechanism involves the following steps:

Deprotonation: The reaction is typically base-catalyzed, involving the initial deprotonation of one of the phenolic hydroxyl groups to form a catecholate anion.

Electron Transfer: The catecholate anion undergoes a one-electron transfer to an oxidizing agent (e.g., O₂) to form a semiquinone radical.

Further Oxidation: The semiquinone radical can then be further oxidized to the corresponding o-benzoquinone.

This process can be influenced by the presence of hydroxyl radicals (HO•), which can lead to hydroxylation of the aromatic ring or fragmentation through oxidative cleavage. acs.org

Oxidation of the Secondary Benzylic Alcohol

The secondary alcohol group at the benzylic position is also a site of reactivity and can be oxidized to a ketone. The oxidation of benzylic alcohols is a well-studied transformation in organic chemistry.

Kinetic and Mechanistic Considerations:

The oxidation of benzyl (B1604629) alcohol and its derivatives often proceeds via the formation of a chromate (B82759) ester when using chromium-based oxidants. orientjchem.org The reaction is typically first-order with respect to both the substrate and the oxidant. orientjchem.org Electron-releasing substituents on the aromatic ring generally accelerate the reaction, while electron-withdrawing groups retard it. orientjchem.org Given the electron-withdrawing nature of the chloro and hydroxyl groups on the side chain, the oxidation of the secondary alcohol in this compound is expected to be slower than that of unsubstituted benzyl alcohol.

Plausible Mechanistic Pathway (with a Cr(VI) oxidant):

Ester Formation: The alcohol oxygen attacks the chromium atom of the oxidant (e.g., chromic acid) to form a chromate ester.

Proton Abstraction: A base (such as water or pyridine) removes the proton from the carbon bearing the hydroxyl group.

Elimination: The electrons from the C-H bond shift to form a C=O double bond, leading to the cleavage of the O-Cr bond and the formation of the ketone product. The chromium is reduced from Cr(VI) to Cr(IV) in this step. libretexts.org

Intramolecular Cyclization of the Chlorohydrin

The presence of a hydroxyl group and a chlorine atom on adjacent carbons (a halohydrin moiety) allows for a base-promoted intramolecular cyclization to form an epoxide. This is an intramolecular Williamson ether synthesis.

Kinetic and Mechanistic Details:

This reaction follows an SN2 mechanism. The rate of the reaction is dependent on the concentration of both the halohydrin and the base. The stereochemistry of the starting halohydrin will dictate the stereochemistry of the resulting epoxide. For the reaction to occur, the alkoxide and the carbon-chlorine bond must be in an anti-periplanar conformation to allow for backside attack.

Detailed Mechanistic Pathway:

Deprotonation: A base (e.g., hydroxide (B78521) ion) removes the proton from the secondary alcohol, forming an alkoxide ion.

Intramolecular Nucleophilic Attack: The newly formed alkoxide acts as a nucleophile and attacks the adjacent carbon atom bearing the chlorine atom.

Chloride Displacement: The chlorine atom is displaced as a chloride ion, resulting in the formation of a three-membered epoxide ring. youtube.comyoutube.com

This intramolecular reaction is generally rapid due to the proximity of the reacting groups within the same molecule. youtube.com

Table of Compounds Mentioned

| Chemical Name |

| This compound |

| Catechol (1,2-benzenediol) |

| o-Benzoquinone |

| Semiquinone radical |

| Benzyl alcohol |

| Chromic acid |

| Pyridine |

| Epoxide |

| Chloride |

| Hydroxide |

Spectroscopic Characterization Techniques for 4 2 Chloro 1 Hydroxyethyl 1,2 Benzenediol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 4-(2-Chloro-1-hydroxyethyl)-1,2-benzenediol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular structure.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the benzenediol ring and the aliphatic protons of the chloro-hydroxyethyl side chain.

The three aromatic protons on the catechol ring are expected to appear as a complex multiplet or as distinct doublets and a doublet of doublets, owing to their ortho- and meta-couplings. The chemical shifts of these protons are influenced by the electron-donating hydroxyl groups.

The protons of the 2-chloro-1-hydroxyethyl group would present as a set of coupled signals. The proton on the carbon bearing the hydroxyl group (the benzylic proton) would likely appear as a doublet of doublets, coupled to the two diastereotopic protons on the adjacent carbon. These two protons on the carbon bearing the chlorine atom would, in turn, show geminal and vicinal couplings, resulting in complex multiplets. The exact chemical shifts and coupling constants are sensitive to the solvent used and the stereochemistry of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may vary from experimental data.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H | 6.5 - 7.0 | m | - |

| Benzylic H (CH-OH) | 4.8 - 5.2 | dd | - |

| Methylene (B1212753) H (CH₂-Cl) | 3.6 - 4.0 | m | - |

| Hydroxyl H (OH) | Variable | br s | - |

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would show eight distinct signals, corresponding to the six carbons of the benzenediol ring and the two carbons of the side chain.

The chemical shifts of the aromatic carbons are influenced by the hydroxyl substituents. The two carbons bearing the hydroxyl groups would appear at lower field (higher ppm) compared to the other aromatic carbons. The carbon atoms of the 2-chloro-1-hydroxyethyl side chain would have characteristic chemical shifts, with the carbon attached to the chlorine atom being significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary from experimental data.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-OH | 140 - 150 |

| Aromatic C-H | 110 - 125 |

| Aromatic C-C | 125 - 135 |

| Benzylic C (CH-OH) | 70 - 80 |

| Methylene C (CH₂-Cl) | 45 - 55 |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons. For instance, it would show a cross-peak between the benzylic proton and the methylene protons of the side chain, confirming their adjacent positions. It would also delineate the coupling network among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the signal of the benzylic proton would show a correlation to the signal of the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting different parts of the molecule. For example, the benzylic proton would show a correlation to the aromatic carbon it is attached to, as well as to the adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to determine the stereochemistry of the molecule by observing which protons are close to each other in space.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₈H₉ClO₃), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. The presence of chlorine would be readily identified by the characteristic isotopic pattern, with the M+2 peak being approximately one-third the intensity of the molecular ion peak.

Table 3: Expected HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z ([M+H]⁺) | Isotopic Peak ([M+2+H]⁺) |

| [C₈H₉³⁵ClO₃+H]⁺ | C₈H₁₀³⁵ClO₃ | 189.0313 | 191.0284 |

In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the molecule is fragmented, and the masses of the resulting fragments are measured. The fragmentation pattern is like a fingerprint for the molecule and can be used to deduce its structure.

The fragmentation of this compound would likely proceed through several key pathways:

Loss of water: A common fragmentation pathway for alcohols is the loss of a water molecule (18 Da) from the molecular ion.

Cleavage of the side chain: The bond between the benzylic carbon and the aromatic ring can break, leading to a fragment corresponding to the chloro-hydroxyethyl group and a fragment corresponding to the dihydroxybenzyl cation.

Loss of HCl: The molecule could undergo elimination of hydrogen chloride (36.5 Da).

Benzylic cleavage: Cleavage of the C-C bond in the side chain is also a probable fragmentation pathway.

Analysis of these fragmentation patterns, in conjunction with NMR data, provides a high degree of confidence in the structural assignment of this compound.

Isotopic Abundance Analysis

Isotopic abundance analysis, typically performed using mass spectrometry (MS), is a powerful tool for confirming the elemental composition of this compound. The presence of chlorine in the molecule makes this technique particularly informative due to the natural isotopic distribution of chlorine.

Chlorine exists naturally as two stable isotopes: Chlorine-35 (³⁵Cl) with an abundance of approximately 75.77% and Chlorine-37 (³⁷Cl) with an abundance of about 24.23%. This ~3:1 ratio results in a characteristic isotopic pattern in the mass spectrum for any chlorine-containing fragment. For the molecular ion (M⁺) of this compound, two peaks will be observed: one for the molecule containing ³⁵Cl (M) and another, more intense peak at two mass units higher (M+2) for the molecule containing ³⁷Cl. The relative intensity of the M+2 peak will be approximately one-third of the M peak's intensity, providing definitive evidence for the presence of a single chlorine atom.

Similarly, the natural abundance of Carbon-13 (¹³C) is about 1.1%. This gives rise to a smaller M+1 peak, whose intensity relative to the M peak can help confirm the number of carbon atoms in the molecule. For this compound (C₈H₉ClO₃), the theoretical isotopic distribution can be calculated and compared with the experimental mass spectrum to verify its elemental formula.

Compound-Specific Isotope Analysis (CSIA) can also be employed to investigate the origin and environmental fate of chlorinated compounds. nih.gov By precisely measuring the ratio of ³⁷Cl to ³⁵Cl, it is possible to trace the source of the compound or monitor its degradation, as kinetic isotope effects can lead to isotopic fractionation during chemical or biological processes. nih.govmdpi.com

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound

| Ion | Contributing Isotopes | Theoretical Relative Abundance (%) |

|---|---|---|

| M | C₈H₉³⁵ClO₃ | 100.0 |

| M+1 | ¹³CC₇H₉³⁵ClO₃ | 8.8 |

| M+2 | C₈H₉³⁷ClO₃ | 32.0 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and the molecular structure of this compound.

The IR and Raman spectra of this molecule are dominated by vibrations characteristic of its constituent functional groups: the hydroxyl groups, the aromatic ring, the alkyl chain, and the carbon-chlorine bond. The catechol moiety (1,2-dihydroxybenzene) is a primary contributor to the spectrum. nist.gov

O-H Vibrations: The stretching vibrations of the two phenolic hydroxyl groups and the one alcoholic hydroxyl group are expected to produce a broad and intense band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. Intramolecular hydrogen bonding between the vicinal hydroxyl groups on the catechol ring and the side-chain hydroxyl group can influence the position and shape of this band. nih.gov

C-H Vibrations: Aromatic C-H stretching vibrations typically appear as multiple weak to moderate bands above 3000 cm⁻¹. orientjchem.org Aliphatic C-H stretching from the ethyl side chain will be observed in the 2850-3000 cm⁻¹ region.

C=C Aromatic Vibrations: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring give rise to characteristic bands in the 1450-1620 cm⁻¹ region. The substitution pattern on the ring influences the exact positions and intensities of these bands. orientjchem.orgresearchgate.net

C-O Vibrations: The C-O stretching vibrations of the phenolic and alcoholic groups are expected in the 1000-1260 cm⁻¹ region. These are typically strong bands in the IR spectrum.

C-Cl Vibrations: The C-Cl stretching vibration is expected to produce a moderate to strong band in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹.

Table 2: Expected Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| O-H (Alcohol, Phenol) | Stretching | 3200 - 3600 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Ring Stretching | 1450 - 1620 |

| C-O (Phenol) | Stretching | 1200 - 1260 |

| C-O (Alcohol) | Stretching | 1000 - 1075 |

Vibrational spectroscopy is a sensitive probe of molecular conformation. For this compound, conformational flexibility arises from the rotation around the single bonds in the 2-chloro-1-hydroxyethyl side chain. Different spatial arrangements of the atoms (conformers or rotamers) can be stabilized by intramolecular interactions, such as hydrogen bonding between the side-chain hydroxyl group and a neighboring phenolic hydroxyl group or the chlorine atom.

Each stable conformer possesses a unique set of vibrational modes. While many vibrations may be similar across conformers, low-frequency modes (typically below 600 cm⁻¹), such as torsional and skeletal bending vibrations, are particularly sensitive to conformational changes. nih.gov By analyzing the Raman and far-IR spectra, it is often possible to identify bands corresponding to different conformers coexisting in a sample. nih.govspectroscopyonline.com The relative intensities of these bands can provide information about the relative populations of the different conformers, which in turn relates to their thermodynamic stability. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is a widely used technique for quantitative analysis.

The primary chromophore in this compound is the substituted catechol (1,2-dihydroxybenzene) ring. The absorption of UV radiation by this molecule promotes electrons from a lower energy molecular orbital (usually a bonding π or a non-bonding n orbital) to a higher energy anti-bonding molecular orbital (π*).

The UV-Vis spectrum of catechol and its derivatives typically exhibits strong absorption bands corresponding to π → π* transitions of the aromatic system. nist.gov For catechol itself, these bands appear around 220 nm and 275 nm. The substituents on the benzene ring (the two hydroxyl groups and the 4-(2-chloro-1-hydroxyethyl) group) act as auxochromes, which can modify the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε). The hydroxyl groups, being electron-donating, typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The binding of catechol to other molecules or surfaces can also produce new, optically active transitions. nih.govacs.org The electronic transitions are also sensitive to the solvent polarity and the pH of the solution, as deprotonation of the phenolic hydroxyl groups alters the electronic structure of the chromophore. nih.gov

UV-Vis spectrophotometry is a straightforward and effective method for the quantitative determination of compounds with a strong chromophore, such as this compound. This analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εbc).

To perform a quantitative analysis, a wavelength of maximum absorbance (λ_max) is first determined from the UV-Vis spectrum of the compound. This wavelength is chosen because it provides the highest sensitivity and minimizes errors. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the selected λ_max. The absorbance of an unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. nih.gov Spectrophotometric methods have been successfully developed for various catecholamine drugs, which share the same core catechol structure, demonstrating the viability of this approach. pjaec.pknih.govresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Catechol |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The subsequent diffraction pattern of the X-rays is analyzed to generate a detailed model of the atomic and molecular arrangement within the crystal lattice.

For this compound, a successful X-ray crystallographic analysis would yield a wealth of structural information. This would include the determination of the crystal system, space group, and the dimensions of the unit cell. Furthermore, it would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. This data is invaluable for understanding the compound's conformation in the solid state, including the orientation of the chloroethyl and hydroxyl groups relative to the benzenediol ring.

Intermolecular interactions, such as hydrogen bonding, which are critical to the packing of molecules in the crystal, would also be identified and characterized. Given the presence of hydroxyl groups, significant hydrogen bonding networks would be anticipated.

A hypothetical data table representing the kind of information that would be obtained from such an analysis is presented below. It is important to reiterate that these values are illustrative and not based on experimental data for this compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.50 |

| b (Å) | 6.20 |

| c (Å) | 15.00 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 789.0 |

| Z | 4 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

The presence of a chiral center at the carbon atom bearing the hydroxyl group in the side chain of this compound means that this compound can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly circular dichroism (CD) spectroscopy, is a fundamental technique for studying these stereoisomers.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. An achiral molecule will not exhibit a CD signal. For a chiral compound like this compound, each enantiomer would produce a CD spectrum that is a mirror image of the other.

A typical CD spectrum plots the difference in absorbance (ΔA) or molar ellipticity ([θ]) as a function of wavelength. The sign and magnitude of the Cotton effects (the characteristic peaks in a CD spectrum) are directly related to the absolute configuration of the chiral center. Therefore, CD spectroscopy is a powerful tool for determining the enantiomeric purity and assigning the absolute configuration (R or S) of a sample, often through comparison with theoretical calculations or with the spectra of structurally related compounds of known configuration.

While no experimental CD spectra for this compound have been reported, a hypothetical representation of the data that would be obtained is shown in the table below.

Hypothetical Circular Dichroism Data for Enantiomers of this compound

| Enantiomer | Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) |

|---|---|---|

| (+)-Enantiomer | 280 | +5000 |

| (+)-Enantiomer | 240 | -3000 |

| (-)-Enantiomer | 280 | -5000 |

Computational and Theoretical Studies of 4 2 Chloro 1 Hydroxyethyl 1,2 Benzenediol

Structure-Activity Relationship (SAR) Modeling Based on Molecular Descriptors

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are fundamental tools in computational chemistry for correlating a molecule's structural or physicochemical properties with its activity. For catecholamine derivatives, including 4-(2-Chloro-1-hydroxyethyl)-1,2-benzenediol, these models are built upon a foundation of molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties.

In a typical QSAR study of catechol derivatives, a range of descriptors would be calculated to build a predictive model. nih.gov These can be broadly categorized into electronic, steric, and thermodynamic descriptors. For instance, electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and dipole moment are critical in defining the molecule's reactivity and interaction capabilities. Thermodynamic properties like the heat of formation and ionization potential can also play a significant role. nih.gov

A study on a series of 23 catechol derivatives identified a strong correlation between their activity and descriptors related to the ease of oxidation, such as the adiabatic ionization potential. nih.gov This suggests that the ability of the catechol ring to be oxidized is a key determinant of the compound's function. While a specific QSAR model for this compound is not detailed in publicly available literature, the established importance of oxidative parameters in related molecules provides a strong directive for future modeling efforts.

Table 1: Representative Molecular Descriptors in SAR/QSAR Studies of Catechol Derivatives

| Descriptor Category | Specific Descriptor | Typical Significance in Catecholamine Analogs |

|---|---|---|

| Electronic | HOMO Energy | Relates to the ability to donate electrons (oxidation potential) |

| LUMO Energy | Relates to the ability to accept electrons | |

| Dipole Moment | Influences solubility and non-bonding interactions | |

| Thermodynamic | Heat of Formation | Indicates molecular stability |

| Ionization Potential | Energy required to remove an electron; relates to oxidation | |

| Topological | Molecular Weight | Basic descriptor for size |

This table is illustrative of descriptors commonly used in QSAR studies of catechol derivatives and is not based on experimentally determined values for this compound.

Computational Mechanistic Studies of Chemical Reactions

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, including reaction pathways, transition states, and reaction kinetics. For a compound like this compound, which is structurally related to norepinephrine (B1679862), studies often focus on oxidation and subsequent cyclization reactions. rsc.org

The catechol moiety is susceptible to oxidation, forming a highly reactive o-quinone intermediate. This oxidation is a critical step in many of the chemical transformations of catecholamines. mdpi.com Quantum chemical methods, such as Density Functional Theory (DFT), have been employed to study these processes. For example, computational studies on the autoxidation of norepinephrine and adrenaline have detailed the cyclization step, identifying it as the rate-limiting step in a broad pH range. rsc.org These studies calculate the energy barriers for different reaction pathways, revealing how factors like pH and the presence of substituents influence the reaction rate and mechanism. rsc.org

A DFT study on various substituted catechol derivatives demonstrated that substituents significantly influence the electronic properties of the catechol ring. chemrxiv.org Chloro substituents, for instance, have an electron-withdrawing inductive effect (-I) but a resonance-donating effect (+R). chemrxiv.org These electronic perturbations directly impact the thermodynamics and kinetics of reactions such as proton-coupled electron transfer (PCET), a fundamental process in catecholamine chemistry. chemrxiv.org While a specific mechanistic study for the reactions of this compound is not prominent, the principles derived from studies on similar chlorinated catechols and norepinephrine are directly applicable. rsc.orgchemrxiv.org

Docking Studies for Molecular Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how small molecules, such as this compound, might interact with macromolecular targets like proteins. Given its structural similarity to norepinephrine, a natural ligand for adrenergic receptors, docking studies of this compound would logically be directed towards these G protein-coupled receptors (GPCRs). nih.govnih.gov

Docking studies of ligands into adrenergic receptors reveal key interactions that stabilize the ligand-receptor complex. researchgate.net Typically, the catechol hydroxyl groups form crucial hydrogen bonds with serine residues within the binding pocket (e.g., Ser204 and Ser207 in the β2-adrenergic receptor). nih.gov The hydroxyl group on the ethyl sidechain often forms an additional hydrogen bond with an aspartate residue (e.g., Asp113 in the β2-adrenergic receptor). nih.gov Furthermore, the aromatic catechol ring can engage in π-π stacking interactions with phenylalanine or tryptophan residues in the binding site. researchgate.net

Table 2: Illustrative Docking Interaction Data for Norepinephrine Analogs with Adrenergic Receptors

| Ligand | Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Illustrative) | Interaction Type |

|---|---|---|---|---|

| Norepinephrine | β2-Adrenergic Receptor | -7.5 to -9.0 | Ser204, Ser207, Asp113, Phe290 | Hydrogen Bonding, π-π Stacking |

| Isoproterenol | β2-Adrenergic Receptor | -8.0 to -9.5 | Ser204, Ser207, Asp113, Phe290 | Hydrogen Bonding, π-π Stacking |

This table presents representative data from general molecular docking studies of adrenergic agonists to illustrate the types of interactions and energy values obtained. The values are not specific to this compound.

Due to a lack of available scientific data for the compound "this compound" in the public domain, a detailed article on its specific biological interactions at the molecular and cellular level as per the requested outline cannot be generated at this time. Extensive searches for research findings on its enzyme inhibition, protein binding, and receptor interaction profiles did not yield any specific studies or data sets necessary to create a thorough and scientifically accurate article.

Further research on this specific compound is required to understand its biochemical and pharmacological properties. Without primary or secondary research sources detailing its mechanisms of action, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Biological Interactions of 4 2 Chloro 1 Hydroxyethyl 1,2 Benzenediol at the Molecular and Cellular Level

Receptor Interaction Profiling

Ligand Binding to Adrenergic Receptors and Related Systems (due to structural similarity to norepinephrine)

As a catecholamine analog, 4-(2-Chloro-1-hydroxyethyl)-1,2-benzenediol is predicted to interact with adrenergic receptors (α and β subtypes). wikipedia.orgmdpi.com These receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of norepinephrine (B1679862) and epinephrine. wikipedia.org The binding of catecholamines to these receptors is primarily driven by interactions between the catechol moiety and specific amino acid residues within the receptor's binding pocket. nih.gov

The 1,2-benzenediol (catechol) group is a critical pharmacophore for high-affinity binding to adrenergic receptors. The hydroxyl groups on the catechol ring typically form hydrogen bonds with serine residues in the transmembrane helices of the receptor. plos.org The ethanolamine (B43304) side chain also contributes to binding and receptor activation. It is plausible that the 2-chloro-1-hydroxyethyl side chain of this compound would occupy a similar position within the binding pocket as the ethanolamine side chain of norepinephrine. However, the presence of a chlorine atom in place of the amino group would significantly alter the electronic and steric properties of the side chain, likely impacting binding affinity and receptor selectivity.

| Receptor Subtype | Key Interacting Residues (in β2AR) | Potential Interaction with this compound |

| β2 Adrenergic Receptor | Ser203, Ser204, Ser207 (H5) | The catechol hydroxyl groups may form hydrogen bonds with these serine residues. |

| Phe290 (H6) | The aromatic ring of the catechol moiety may engage in π-π stacking interactions. | |

| Asn312 (H7) | The hydroxyl group on the side chain could potentially interact with this residue. |

This table presents hypothetical interactions based on the known binding modes of other catecholamines to the β2-adrenergic receptor. The actual binding interactions of this compound have not been experimentally determined.

Modulation of Receptor Activity and Signaling Cascades

Upon binding to adrenergic receptors, this compound could potentially act as an agonist, partial agonist, or antagonist. The nature of this interaction would determine the downstream signaling cascade. Adrenergic receptor activation typically leads to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP), or to the activation of phospholipase C and the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org

Given that catecholamines like norepinephrine can inhibit the production of tumor necrosis factor (TNF) through β2-adrenoreceptor activation, it is conceivable that this compound could exert similar effects if it acts as a β2-adrenergic agonist. nih.gov The specific signaling pathways modulated would depend on the receptor subtype(s) to which it preferentially binds and its efficacy at those receptors.

Influence on Cellular Processes and Homeostasis

The potential interactions of this compound at the receptor level could translate into broader effects on cellular functions.

Effects on Cellular Proliferation and Differentiation (in vitro studies only)

The influence of this compound on cellular proliferation and differentiation is currently uncharacterized. However, studies on its structural parent, norepinephrine, offer some insights. Norepinephrine has been shown to have variable effects on cell proliferation depending on the cell type and context. For instance, depletion of norepinephrine has been found to decrease the proliferation of granule cell progenitors in the adult rat hippocampus, suggesting a pro-proliferative role in this setting. nih.govresearchgate.net Conversely, norepinephrine can inhibit the proliferation of rat pre-adipocytes. nih.gov Norepinephrine has also been shown to promote the proliferation and neuronal differentiation of adult hippocampal neural precursor cells. researchgate.netjneurosci.org The effect of this compound on these processes would likely be contingent on its specific adrenergic receptor activity profile.

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, TNF-α pathways)

There is limited direct evidence suggesting that this compound may possess anti-inflammatory properties through the modulation of key signaling pathways. Specifically, it has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and to inhibit the activation of the NF-κB pathway in cellular models.

The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds. nih.govmdpi.com Catechol-containing compounds, such as polyphenols found in olive oil, are known to suppress pro-inflammatory cytokines, including TNF-α, primarily through the inhibition of the NF-κB pathway. mdpi.com The catechol moiety is often crucial for this activity. Therefore, the 1,2-benzenediol structure within this compound could be responsible for the observed inhibition of NF-κB and TNF-α. TNF-α itself can activate the NF-κB pathway, creating a positive feedback loop in inflammation. nih.govmdpi.comnih.gov By inhibiting NF-κB, this compound could potentially downregulate TNF-α expression, and by directly reducing TNF-α, it could further attenuate NF-κB activation.

| Pathway | Potential Effect of this compound | Basis of Inference |

| NF-κB | Inhibition | Direct, though limited, experimental evidence and activity of other catechol compounds. mdpi.com |

| TNF-α | Reduction of production/release | Direct, though limited, experimental evidence and activity of other catechol compounds. mdpi.com |

In Vitro Investigations of Antioxidant Mechanisms

The chemical structure of this compound suggests a capacity for antioxidant activity.

Free Radical Scavenging Activities

The catechol or 1,2-benzenediol moiety is a well-established structural feature responsible for the free radical scavenging activity of many natural and synthetic compounds. frontiersin.orgresearchgate.net Catechols can donate a hydrogen atom from one of their hydroxyl groups to a free radical, thereby neutralizing it. The resulting semiquinone radical is relatively stable due to resonance delocalization, which makes the parent catechol an effective antioxidant.